4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid
Overview
Description
4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid is an organic compound exhibiting notable biochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid involves several steps:
Benzylation: : Introduction of the benzylsulfanyl group to the purine core, typically requiring benzyl halides and base catalysts.
Amidation: : Coupling of the intermediate purine derivative with pentanoic acid or its derivatives, facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide).
Ester Hydrolysis: : Conversion of ester intermediates to the target carboxylic acid, utilizing aqueous alkaline conditions.
Industrial Production Methods: Industrial production often leverages bulk chemicals and optimized reaction conditions:
High-throughput benzylation reactors: for the efficient addition of benzyl groups.
Continuous flow amidation processes: for high yields and purity.
Large-scale hydrolysis tanks: ensuring complete conversion of esters to acids.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo mild oxidation to yield sulfone derivatives.
Reduction: : Reduction reactions can convert the benzylsulfanyl group to a thiol.
Substitution: : Electrophilic aromatic substitution can modify the benzylsulfanyl group or the benzene ring of the hydroxybenzoic acid moiety.
Common Reagents and Conditions Used
Oxidation: : Mild oxidizing agents like hydrogen peroxide or MCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Friedel-Crafts reagents for benzene ring modifications.
Major Products Formed
Sulfonyl derivatives: : From oxidation reactions.
Thiol derivatives: : From reduction reactions.
Substituted benzoic acids: : From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
Synthesis of complex organic molecules: : Used as a building block in multi-step synthetic routes.
Catalysis: : Studied for its potential role in organic catalysts.
Biology
Enzyme inhibition: : Examined for its potential to inhibit specific enzymes.
Molecular probes: : Used in biochemical assays to probe enzyme active sites.
Medicine
Drug development: : A lead compound in the development of new pharmaceuticals.
Anticancer research: : Investigated for its anticancer properties in cellular models.
Industry
Material science: : Components in the synthesis of polymers and advanced materials.
Agrochemicals: : Potential use in the development of novel agrochemical agents.
Mechanism of Action
Mechanism
Molecular Targets and Pathways: : Targets enzymes and receptor sites, disrupting normal biochemical pathways. The benzylsulfanyl group interacts with thiol residues in proteins, affecting their function, while the purine moiety engages nucleotide-binding sites, altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
6-Benzylthio-9h-purine-9-carboxylic acid: : Similar purine base with a carboxyl group.
2-Hydroxybenzoic acid derivatives: : Aspirin and other salicylates.
Pentanoic acid amides: : Various pharmaceutical agents with pentanoic acid backbones.
Uniqueness
The unique combination of a purine base, benzylsulfanyl group, and hydroxybenzoic acid distinguishes it from similar compounds, conferring unique biological and chemical properties. The structure allows it to interact with multiple biological targets, making it versatile in research and potential therapeutic applications.
Properties
IUPAC Name |
4-[5-(6-benzylsulfanylpurin-9-yl)pentanoylamino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c30-19-12-17(9-10-18(19)24(32)33)28-20(31)8-4-5-11-29-15-27-21-22(29)25-14-26-23(21)34-13-16-6-2-1-3-7-16/h1-3,6-7,9-10,12,14-15,30H,4-5,8,11,13H2,(H,28,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNYGLOBXFZJHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCCCC(=O)NC4=CC(=C(C=C4)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303657 | |
Record name | 4-({5-[6-(benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4369-82-8 | |
Record name | NSC159706 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-({5-[6-(benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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